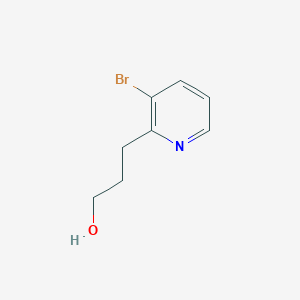![molecular formula C12H14N2S B13073012 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13073012.png)
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
準備方法
The synthesis of 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl aniline with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions. The reaction is typically carried out in an organic solvent such as ethanol or methanol, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .
化学反応の分析
科学的研究の応用
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the production of dyes, biocides, and other industrial chemicals.
作用機序
The mechanism of action of 2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The thiazole ring in the compound is known to interact with various biological targets, including proteins and nucleic acids, which can result in the modulation of biochemical pathways .
類似化合物との比較
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycine: An antineoplastic drug that includes a thiazole component.
特性
分子式 |
C12H14N2S |
|---|---|
分子量 |
218.32 g/mol |
IUPAC名 |
2-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C12H14N2S/c1-9-5-3-4-6-11(9)14-10(2)12-13-7-8-15-12/h3-8,10,14H,1-2H3 |
InChIキー |
XJIVOSRIXZEQKU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(C)C2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


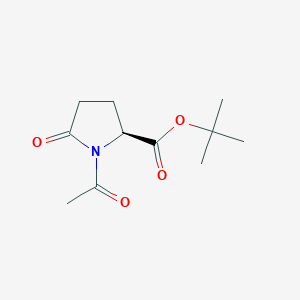
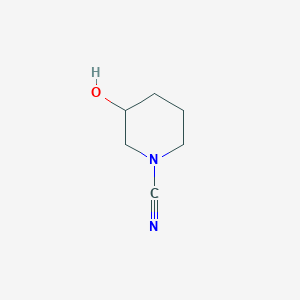
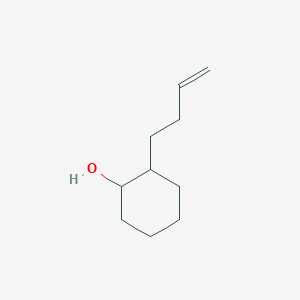
![6-ethyl-2,7-dimethyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13072939.png)
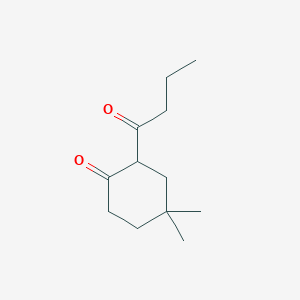
amine](/img/structure/B13072959.png)
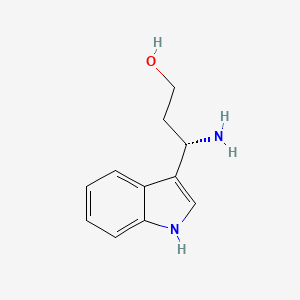
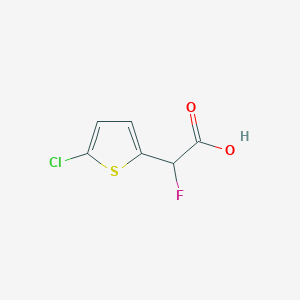
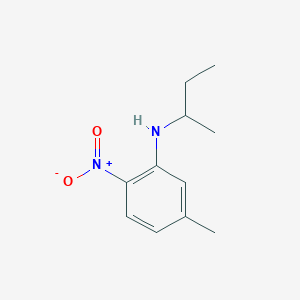
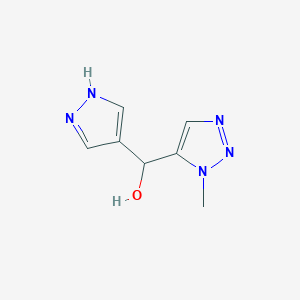
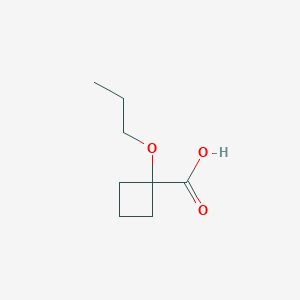
![6-[(But-3-yn-2-yl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13072995.png)
